N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide
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Overview
Description
N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide is a complex organic compound featuring a thiazole ring, a cyclohexane carboxamide group, and a methyl-substituted phenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
The compound, also known as N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit the aggregation factor of human platelets , modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways , and inhibit the growth of certain cancer cells .
Biochemical Pathways
Thiazole derivatives can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems . They are involved in the development of pain therapy drugs , act as fibrinogenic receptor antagonists with antithrombotic activity , and serve as new bacterial DNA gyrase B inhibitors
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Some thiazole derivatives have been found to have antihyperalgesic effects in mice with neuropathic pain and to inhibit the growth of pancreatic cancer cells .
Action Environment
The solubility of a compound can be influenced by environmental factors such as temperature and ph, which can in turn impact its action and efficacy .
Preparation Methods
The synthesis of N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal activities
Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Comparison with Similar Compounds
N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)cyclohexanecarboxamide can be compared with other thiazole derivatives such as:
2,4-disubstituted thiazoles: Known for their broad-spectrum biological activities.
Thiazole-based sulfonamides: Used as antimicrobial agents.
Thiazole-containing heterocycles: Explored for their anticancer properties. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-14-7-6-10-17(13-14)20-22-15(2)18(24-20)11-12-21-19(23)16-8-4-3-5-9-16/h6-7,10,13,16H,3-5,8-9,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYLEXJEMFRJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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